(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol
Overview
Description
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol typically involves multi-step organic reactions. The process begins with the preparation of the naphthoquinoline core, followed by the introduction of the dimethyl groups and the hydroxyl group at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the quinoline ring can produce a dihydroquinoline derivative.
Scientific Research Applications
Chemistry
In chemistry, (4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex heterocyclic systems and can be used in the development of new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a therapeutic agent due to its structural similarity to bioactive molecules. Research is ongoing to explore its activity against various biological targets and its potential use in drug development.
Industry
In industry, this compound can be used as an intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Naphthoquinoline derivatives: Compounds with similar naphthoquinoline cores but different substituents.
Quinoline derivatives: Compounds with quinoline rings and various functional groups.
Hexahydroquinoline derivatives: Compounds with partially hydrogenated quinoline rings.
Uniqueness
(4As,4br,8s,10ar,10bs,12as)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10a,10b,11,12,12a-hexadecahydronaphtho[2,1-f]quinolin-8-ol is unique due to its specific stereochemistry and the presence of multiple fused rings
Properties
IUPAC Name |
(4aS,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-1,2,3,4,4a,4b,5,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-18-9-7-14(21)12-13(18)5-6-15-16(18)8-10-19(2)17(15)4-3-11-20-19/h5,14-17,20-21H,3-4,6-12H2,1-2H3/t14-,15+,16-,17-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLZIXUQGCRFNW-QSMSVPEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CCCN4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCCN4)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-52-0 | |
Record name | NSC63296 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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